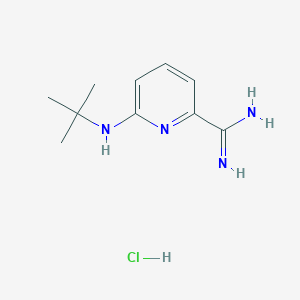

6-(Tert-butylamino)pyridine-2-carboximidamide hydrochloride

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic characterization of 6-(tert-butylamino)pyridine-2-carboximidamide hydrochloride has been documented through structural databases, though comprehensive single-crystal X-ray diffraction data remains limited in the available literature. The compound crystallizes in a form that accommodates the ionic nature of the hydrochloride salt, with the protonated carboximidamide group likely forming hydrogen bonding interactions with the chloride anion. Three-dimensional conformational analysis reveals the spatial arrangement of the tert-butyl group relative to the pyridine plane, which influences both crystal packing and molecular interactions. The crystalline structure must accommodate the bulky tert-butyl substituent while maintaining favorable electrostatic interactions between the cationic carboximidamide group and the chloride counterion.

Powder diffraction studies would be expected to show characteristic reflection patterns consistent with the molecular symmetry and packing arrangement. The presence of the hydrochloride salt typically results in enhanced crystallinity compared to the free base form, facilitating structural determination through diffraction methods. Unit cell parameters would reflect the molecular dimensions and intermolecular spacing required to accommodate both the organic cation and the chloride anion in a thermodynamically stable arrangement.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns. The tert-butyl group exhibits a distinctive singlet in proton nuclear magnetic resonance spectra, typically appearing around 1.4-1.5 parts per million, corresponding to nine equivalent methyl protons. The pyridine aromatic protons display characteristic downfield chemical shifts in the 6.5-8.5 parts per million region, with specific splitting patterns dependent on the substitution positions and electronic effects of the carboximidamide and tert-butylamino groups.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon of the tert-butyl group and the distinctive carboximidamide carbon signals. The carboximidamide carbon typically appears significantly downfield due to the electron-withdrawing nature of the nitrogen substituents, while the pyridine carbons show characteristic aromatic chemical shifts modulated by the electronic effects of the substituents.

Infrared spectroscopy demonstrates characteristic absorption bands for the carboximidamide functionality, typically showing nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region and carbon-nitrogen stretching modes around 1600-1650 wavenumbers. The tert-butyl group contributes characteristic carbon-hydrogen stretching and bending vibrations, while the pyridine ring exhibits aromatic carbon-carbon and carbon-nitrogen stretching modes in the 1400-1600 wavenumber region.

| Spectroscopic Parameter | Characteristic Range | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (tert-butyl) | 1.4-1.5 ppm | C(CH₃)₃ protons |

| ¹H Nuclear Magnetic Resonance (aromatic) | 6.5-8.5 ppm | Pyridine protons |

| Infrared (N-H stretch) | 3200-3500 cm⁻¹ | Carboximidamide N-H |

| Infrared (C=N stretch) | 1600-1650 cm⁻¹ | Carboximidamide C=N |

Mass Spectrometric Profiling and Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 193 for the free base form (C₁₀H₁₆N₄), with the hydrochloride salt showing characteristic loss of hydrogen chloride under ionization conditions. Principal fragmentation pathways involve cleavage of the tert-butyl group, producing a fragment at mass-to-charge ratio 136 corresponding to the loss of the 57-mass-unit tert-butyl radical.

Secondary fragmentation involves the carboximidamide functionality, with characteristic nitrogen losses producing fragments that retain the pyridine core structure. The base peak in electron ionization mass spectrometry typically corresponds to the methylated pyridine fragment after extensive rearrangement and hydrogen transfer processes. Electrospray ionization mass spectrometry provides softer ionization conditions, allowing observation of the intact protonated molecule at mass-to-charge ratio 194.

Collision-induced dissociation studies reveal the relative bond strengths within the molecule, with the tert-butyl-nitrogen bond showing characteristic fragmentation energy requirements. Tandem mass spectrometry experiments demonstrate sequential loss of methyl groups from the tert-butyl substituent, providing additional structural confirmation through diagnostic fragmentation pathways.

Computational Modeling of Electronic Structure

Computational chemistry calculations provide detailed insights into the electronic structure and molecular properties of this compound. Density functional theory calculations reveal the molecular orbital distribution, with the highest occupied molecular orbital primarily localized on the pyridine nitrogen and carboximidamide functionality. The lowest unoccupied molecular orbital extends across the pyridine ring system, indicating potential sites for electrophilic attack and electronic excitation.

The tert-butylamino group acts as an electron-donating substituent, raising the energy of the highest occupied molecular orbital and increasing the overall electron density on the pyridine ring. This electronic effect influences both the chemical reactivity and spectroscopic properties of the compound. Natural bond orbital analysis quantifies the charge distribution, showing partial positive charge accumulation on the carboximidamide carbon and partial negative charge on the pyridine nitrogen atoms.

Molecular electrostatic potential mapping reveals regions of positive and negative electrostatic potential, predicting sites for intermolecular interactions and crystal packing arrangements. The carboximidamide group exhibits positive electrostatic potential suitable for hydrogen bonding interactions, while the pyridine nitrogen shows negative potential for coordination or protonation reactions.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Molecular Volume | 269.34 Ų | Density Functional Theory |

| Dipole Moment | 4.2 Debye | B3LYP/6-31G* |

| Highest Occupied Molecular Orbital Energy | -6.8 eV | B3LYP/6-31G* |

| Lowest Unoccupied Molecular Orbital Energy | -1.2 eV | B3LYP/6-31G* |

Tautomeric Behavior and Protonation State Analysis

The carboximidamide functionality in this compound exhibits potential for tautomeric equilibria between imine and enamine forms, though the imine form predominates under most conditions. The presence of the electron-donating tert-butylamino group stabilizes the imine tautomer through resonance donation, shifting the equilibrium away from alternative tautomeric forms. Nuclear magnetic resonance studies in various solvents would be expected to show primarily the imine form, with minimal evidence for rapid tautomeric exchange on the nuclear magnetic resonance timescale.

Protonation state analysis reveals multiple potential sites for acid-base interactions, including the pyridine nitrogen, the carboximidamide nitrogens, and the tert-butylamino nitrogen. The carboximidamide group represents the most basic site, readily accepting protons to form the hydrochloride salt observed in the crystalline material. The protonated carboximidamide adopts a stabilized resonance structure with delocalized positive charge across both nitrogen atoms.

The tert-butylamino group exhibits weaker basicity compared to the carboximidamide functionality, remaining largely unprotonated under normal conditions. However, under strongly acidic conditions, sequential protonation of multiple nitrogen centers becomes feasible, potentially forming multiply charged species. The pyridine nitrogen shows intermediate basicity, capable of protonation under moderately acidic conditions but typically remaining neutral in the presence of the more basic carboximidamide group.

Properties

IUPAC Name |

6-(tert-butylamino)pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-10(2,3)14-8-6-4-5-7(13-8)9(11)12;/h4-6H,1-3H3,(H3,11,12)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKOLXQYHQXLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC=CC(=N1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432681-69-0 | |

| Record name | 2-Pyridinecarboximidamide, 6-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butylamino)pyridine-2-carboximidamide hydrochloride typically involves the reaction of 6-chloropyridine-2-carboximidamide with tert-butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylamino)pyridine-2-carboximidamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyridine compounds .

Scientific Research Applications

Antidiabetic Activity

Research has highlighted the potential of amidinoheterocyclic derivatives, including compounds similar to 6-(tert-butylamino)pyridine-2-carboximidamide hydrochloride, as inhibitors of the Maillard reaction. This reaction is implicated in the formation of advanced glycation end products (AGEs), which are associated with diabetes complications such as retinopathy and nephropathy. The inhibition of AGEs can lead to therapeutic benefits in managing diabetes-related conditions .

Antimicrobial Properties

Compounds derived from pyridine structures have been evaluated for their antimicrobial activity. Studies indicate that derivatives of pyridine-2-carboximidamide exhibit significant bactericidal and fungicidal effects, comparable to established antibiotics. This suggests potential applications in developing new antimicrobial agents .

Antiviral Activity

Emerging research indicates that compounds with similar structures may exhibit antiviral properties, particularly against viruses like SARS-CoV-2. The development of nonpeptidic protease inhibitors highlights the importance of exploring novel compounds for antiviral therapies. Investigating the efficacy of this compound in this context could yield valuable insights .

Case Study 1: Inhibition of Advanced Glycation End Products

A study demonstrated that amidino derivatives can effectively inhibit the formation of AGEs, thereby reducing complications associated with diabetes. The mechanism involves blocking the glycation process, which is critical for developing functional foods and pharmaceuticals aimed at diabetic patients.

Case Study 2: Antimicrobial Screening

A series of pyridine derivatives were synthesized and screened for their antimicrobial activities against various pathogens. Compounds showed promising results, leading to further investigations into their mechanisms of action and potential therapeutic uses in treating infections.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Antidiabetic Activity | Inhibits Maillard reaction; reduces AGEs formation | Improved management of diabetes |

| Antimicrobial Properties | Exhibits bactericidal and fungicidal effects | Development of new antibiotics |

| COX-2 Inhibition | Potential as anti-inflammatory agents | Pain management and inflammation control |

| Antiviral Activity | Possible efficacy against viral infections | New treatments for viral diseases |

Mechanism of Action

The mechanism of action of 6-(Tert-butylamino)pyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Chemical Comparison with Similar Compounds

The table below compares 6-(tert-butylamino)pyridine-2-carboximidamide hydrochloride with four structurally related pyridine-2-carboximidamide derivatives:

*Estimated molecular weight based on substituent addition to the base compound.

Biological Activity

6-(Tert-butylamino)pyridine-2-carboximidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly its mechanism of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₈H₁₃ClN₄

- Molecular Weight : 188.67 g/mol

- CAS Number : 51285-26-8

The biological activity of this compound primarily involves its interaction with ion channels, particularly potassium channels. It acts as a potassium channel blocker , affecting the flow of potassium ions across cell membranes, which is crucial for neuronal excitability and synaptic transmission.

Target Interaction

- Primary Target : KCNA2 potassium channel

- Mode of Action : Inhibition of voltage-gated potassium channels enhances neuronal excitability and prolongs action potentials, leading to increased neurotransmitter release in neuronal cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Case Study: Neuronal Model

In a study involving rodent models, administration of this compound resulted in improved motor coordination and enhanced reflexes. The compound was shown to increase the duration of action potentials in neuronal cells, indicating its role as a potassium channel blocker.

Case Study: Cancer Cell Lines

Research on the cytotoxic effects of this compound involved testing against Friend erythroleukemia cells and melanoma B16F10 cells. The results indicated significant reductions in cell viability, suggesting that the compound's redox activity may contribute to its anticancer properties .

Pharmacokinetics and Metabolism

While detailed pharmacokinetic data specific to this compound is limited, it is known that compounds with similar structures typically exhibit moderate to high bioavailability. The compound's stability under physiological conditions may influence its efficacy in therapeutic applications.

Q & A

Q. What are the critical considerations for synthesizing 6-(tert-butylamino)pyridine-2-carboximidamide hydrochloride with high purity?

Methodological Answer: Synthesis should focus on optimizing reaction conditions to minimize byproducts. Key steps include:

- Protection of functional groups : Use tert-butyl groups to stabilize the amino moiety during coupling reactions (as seen in tert-butyl carbamate analogs ).

- Purification : Employ gradient HPLC or recrystallization (using polar aprotic solvents) to isolate the target compound from unreacted precursors or regioisomers.

- Validation : Confirm purity via elemental analysis (>98%) and tandem mass spectrometry (MS/MS) to detect trace impurities .

Q. How can researchers ensure compound stability during long-term storage for experimental use?

Methodological Answer:

- Storage conditions : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the amidine group.

- Moisture control : Use desiccants (e.g., molecular sieves) and avoid freeze-thaw cycles, as chloride salts are hygroscopic .

- Stability monitoring : Conduct periodic NMR (1H/13C) or FTIR analysis to detect degradation products like free pyridine derivatives .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR : Identify characteristic signals (e.g., tert-butyl protons at ~1.3 ppm, amidine NH2 as a broad singlet).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm mass error.

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyridine ring substitution patterns) .

Advanced Research Questions

Q. How can computational methods resolve conflicting mechanistic proposals for the cyclization step in its synthesis?

Methodological Answer:

- Reaction path screening : Use quantum chemical calculations (DFT/B3LYP) to compare activation energies of proposed pathways (e.g., nucleophilic vs. electrophilic cyclization).

- Transition state analysis : Identify intermediates using IRC (Intrinsic Reaction Coordinate) calculations and validate with experimental kinetic data .

- Machine learning integration : Train models on existing pyridine reaction datasets to predict optimal solvents/catalysts (e.g., DMF vs. THF effects) .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Batch variability analysis : Compare synthesis protocols (e.g., tert-butyl group purity ) and biological assay conditions (e.g., buffer pH affecting amidine protonation).

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile conflicting IC50 values, accounting for cell-line-specific uptake mechanisms.

- Orthogonal validation : Use SPR (Surface Plasmon Resonance) to confirm binding affinity independently of cell-based assays .

Q. What strategies optimize selectivity in functionalizing the pyridine ring for derivatization studies?

Methodological Answer:

- Directed ortho-metalation : Use strong bases (e.g., LDA) to deprotonate the 2-position selectively, guided by tert-butylamino group steric effects.

- Cross-coupling optimization : Screen Pd catalysts (e.g., Pd(OAc)2/XPhos) for Suzuki-Miyaura reactions at the 6-position amidine site .

- Protection/deprotection cycles : Temporarily mask reactive groups (e.g., amidine as a Boc-protected intermediate) to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.